3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid
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Overview
Description
GSK 366 is a potent inhibitor of kynurenine-3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. This compound has shown significant potential in scientific research due to its high specificity and efficacy in inhibiting KMO, with IC50 values of 2.3 nM for human KMO and 0.7 nM for Pseudomonas fluorescens KMO .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK 366 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of GSK 366 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
GSK 366 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving nucleophiles or electrophiles can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving GSK 366 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically controlled to maintain the integrity of the compound and achieve the desired products .
Major Products Formed
The major products formed from the reactions of GSK 366 include various oxidized, reduced, and substituted derivatives. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
GSK 366 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Employed in research to understand the biological functions of KMO and its involvement in cellular metabolism.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Huntington’s and Alzheimer’s diseases, as well as acute pancreatitis and multiple organ dysfunction syndrome
Mechanism of Action
GSK 366 exerts its effects by inhibiting kynurenine-3-monooxygenase, an enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine. This inhibition disrupts the kynurenine pathway, leading to altered levels of downstream metabolites. The molecular targets of GSK 366 include the active site of KMO, where it binds and prevents the enzyme from catalyzing its reaction. This inhibition has been shown to have beneficial effects in models of neurodegenerative diseases and other conditions .
Comparison with Similar Compounds
Similar Compounds
Ro 61-8048: Another KMO inhibitor with similar inhibitory properties but different chemical structure.
UPF 648: A KMO inhibitor with distinct pharmacokinetic properties compared to GSK 366.
Uniqueness of GSK 366
GSK 366 stands out due to its high potency and specificity for KMO, with very low IC50 values indicating strong inhibitory activity. Additionally, its detailed kinetic analysis suggests a true Ki value around 12 pM, making it one of the most potent KMO inhibitors known. The compound’s long dissociation half-life of approximately 12 hours further enhances its effectiveness in biological systems .
Properties
Molecular Formula |
C17H16ClN3O4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[5-chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23) |
InChI Key |
YWASLAPMFGBZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl |
Origin of Product |
United States |
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